molecular formula C10H19NSi B12551320 7-(Trimethylsilyl)hept-5-enenitrile CAS No. 176647-20-4

7-(Trimethylsilyl)hept-5-enenitrile

Cat. No.: B12551320
CAS No.: 176647-20-4
M. Wt: 181.35 g/mol
InChI Key: FUPQWABSPWXMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trimethylsilyl)hept-5-enenitrile is an organic compound with the molecular formula C10H19NSi. It is characterized by the presence of a trimethylsilyl group attached to a heptenenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trimethylsilyl)hept-5-enenitrile typically involves the reaction of hept-5-enenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Hept-5-enenitrile+Trimethylsilyl chlorideThis compound+HCl\text{Hept-5-enenitrile} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Hept-5-enenitrile+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Trimethylsilyl)hept-5-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(Trimethylsilyl)hept-5-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Trimethylsilyl)hept-5-enenitrile involves its reactivity due to the presence of the trimethylsilyl group and the nitrile functionality. The trimethylsilyl group can stabilize reactive intermediates, while the nitrile group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(Trimethylsilyl)hept-5-ynenitrile: Similar structure but with a triple bond instead of a double bond.

    7-(Trimethylsilyl)hept-5-enenitrile: Isomeric forms with different positions of the double bond or trimethylsilyl group.

    Trimethylsilyl derivatives of other nitriles: Compounds with similar functional groups but different carbon chain lengths or structures.

Uniqueness

This compound is unique due to its specific combination of a trimethylsilyl group and a heptenenitrile backbone, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

176647-20-4

Molecular Formula

C10H19NSi

Molecular Weight

181.35 g/mol

IUPAC Name

7-trimethylsilylhept-5-enenitrile

InChI

InChI=1S/C10H19NSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8H,4-5,7,10H2,1-3H3

InChI Key

FUPQWABSPWXMHG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CCCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.